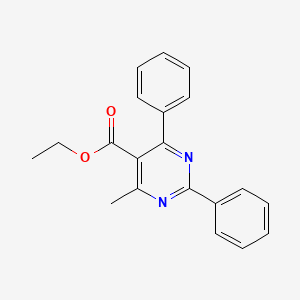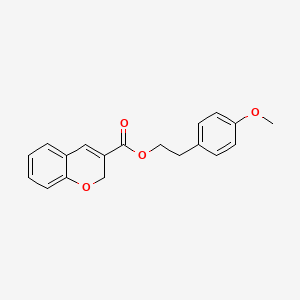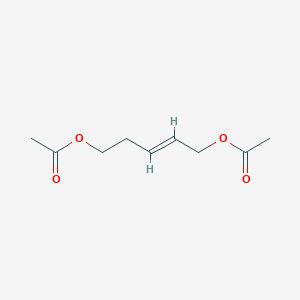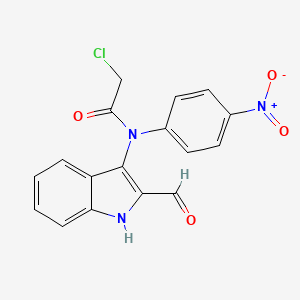
2,9-Bis(ethylsulfanyl)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Bis(ethylthio)acridine is an organic compound belonging to the acridine family, characterized by its unique structure comprising an acridine core substituted with ethylthio groups at the 2 and 9 positions. Acridine derivatives are known for their broad range of biological activities and applications in various fields, including medicine, chemistry, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Bis(ethylthio)acridine typically involves the reaction of acridine with ethylthiol in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride to deprotonate the ethylthiol, followed by nucleophilic substitution at the 2 and 9 positions of the acridine ring .
Industrial Production Methods: While specific industrial production methods for 2,9-Bis(ethylthio)acridine are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2,9-Bis(ethylthio)acridine undergoes various chemical reactions, including:
Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The ethylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, various nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethylthiolated acridine.
Substitution: Acridine derivatives with different substituents at the 2 and 9 positions.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to intercalate with DNA and inhibit key enzymes.
Medicine: Explored for its therapeutic potential in treating bacterial and fungal infections, as well as certain types of cancer.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials
Mécanisme D'action
The mechanism of action of 2,9-Bis(ethylthio)acridine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases and telomerases. This leads to the inhibition of cell proliferation and induction of cell death, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Acridine: The parent compound, known for its broad range of biological activities.
9-Ethylthioacridine: A derivative with a single ethylthio group, exhibiting similar but less potent biological activities.
2,9-Dimethylacridine: A structurally similar compound with methyl groups instead of ethylthio groups, used in similar applications but with different reactivity and potency
Uniqueness: 2,9-Bis(ethylthio)acridine is unique due to the presence of two ethylthio groups, which enhance its ability to interact with biological targets and improve its solubility and stability compared to other acridine derivatives. This makes it a valuable compound for further research and development in various scientific and industrial applications .
Propriétés
Numéro CAS |
89347-19-3 |
|---|---|
Formule moléculaire |
C17H17NS2 |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
2,9-bis(ethylsulfanyl)acridine |
InChI |
InChI=1S/C17H17NS2/c1-3-19-12-9-10-16-14(11-12)17(20-4-2)13-7-5-6-8-15(13)18-16/h5-11H,3-4H2,1-2H3 |
Clé InChI |
HWBMSIRMRAYHJA-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12940680.png)
![Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate](/img/structure/B12940686.png)








